molecular formula C16H30S5 B12556480 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole CAS No. 149468-15-5

4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole

Cat. No.: B12556480
CAS No.: 149468-15-5
M. Wt: 382.7 g/mol
InChI Key: QUISRELBLBAUIP-UHFFFAOYSA-N
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Description

4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is an organosulfur compound characterized by the presence of hexylsulfanyl and methylsulfanyl groups attached to a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole typically involves the reaction of appropriate thiol precursors with a dithiole core. One common method involves the use of hexylthiol and methylthiol in the presence of a base, such as sodium hydride, to facilitate the substitution reactions on the dithiole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted dithiole derivatives.

Scientific Research Applications

4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form reversible covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Used as a bidentate ligand in hydroformylation reactions.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A privileged motif for catalyst development in organic transformations.

Uniqueness

4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is unique due to its specific combination of hexylsulfanyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and organic synthesis.

Properties

CAS No.

149468-15-5

Molecular Formula

C16H30S5

Molecular Weight

382.7 g/mol

IUPAC Name

4,5-bis(hexylsulfanyl)-2-methylsulfanyl-1,3-dithiole

InChI

InChI=1S/C16H30S5/c1-4-6-8-10-12-18-14-15(21-16(17-3)20-14)19-13-11-9-7-5-2/h16H,4-13H2,1-3H3

InChI Key

QUISRELBLBAUIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(SC(S1)SC)SCCCCCC

Origin of Product

United States

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